(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid
Description
(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is a chiral oxolane (tetrahydrofuran) derivative with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. The (2R,3R) stereochemistry is critical for its physicochemical and biological properties, as enantiomeric configurations can significantly alter reactivity, solubility, and interactions with biological targets . The trifluoromethyl group enhances electronegativity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
(2R,3R)-3-(trifluoromethyl)oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFCIEMFEIGVEW-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid typically involves the trifluoromethylation of oxolane derivatives. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced trifluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield different oxolane-based alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethylated oxolane derivatives, alcohols, and azide-substituted oxolanes .
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting molecules .
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can mimic the hydrophobic interactions found in biological systems .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its unique structural properties can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its enhanced chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrophobic interactions and influencing the electronic properties of the molecule . This can lead to the modulation of various biochemical pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Research Findings
Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases the acidity of the carboxylic acid (pKa reduction) compared to non-fluorinated analogs, as seen in density-functional theory studies . Chlorophenyl and methylidene substituents (e.g., in and ) reduce solubility in polar solvents but improve membrane permeability .
Stereochemical Impact :
- The (2R,3R) configuration is crucial for enantioselective interactions. For example, (2R,3S)-isomers of related compounds exhibit reduced bioactivity due to mismatched stereochemistry .
Applications in Drug Design :
- Fluorinated oxolanes (e.g., ) are explored as protease inhibitors due to their resistance to oxidative metabolism .
- Compounds with tert-butoxycarbonyl (Boc) groups () serve as intermediates in peptide synthesis .
Challenges and Limitations
- Synthetic Complexity : Multi-fluorinated and stereospecific compounds require advanced chiral synthesis techniques, increasing production costs .
Biological Activity
(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is a compound of interest due to its unique structural characteristics and potential biological activities. The trifluoromethyl group (-CF₃), known for its strong electron-withdrawing properties, can significantly influence the pharmacokinetics and pharmacodynamics of compounds. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered oxolane ring with a carboxylic acid functional group and a trifluoromethyl substituent. This configuration enhances its lipophilicity and alters its interaction with biological targets.
Key Structural Features
- Oxolane Ring : Provides a cyclic framework that may influence conformational flexibility.
- Trifluoromethyl Group : Enhances metabolic stability and modulates binding interactions with biological macromolecules.
The presence of the trifluoromethyl group can enhance interactions with various enzymes and receptors. Research indicates that compounds containing this group may exhibit increased potency in inhibiting certain biological pathways, such as those involving cyclooxygenases (COX) and lipoxygenases (LOX) .
Inhibition Studies
- Cyclooxygenases (COX) : Compounds similar to this compound have been shown to inhibit COX-2, which is involved in inflammatory processes. The inhibition mechanism may involve hydrogen bonding interactions facilitated by the trifluoromethyl group .
- Lipoxygenases (LOX) : The compound's analogs demonstrated moderate inhibitory effects against LOX-15 and LOX-5, suggesting potential applications in managing inflammatory diseases .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), indicating that modifications to the oxolane structure can lead to enhanced anticancer properties .
Case Studies
- Case Study on COX Inhibition :
- Cytotoxicity in Cancer Models :
Summary of Biological Activities
| Compound | Target | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | COX-2 | Inhibition | 5.4 | |
| Derivative A | LOX-15 | Inhibition | 10.4 | |
| Derivative B | MCF-7 Cells | Cytotoxicity | 9.9 |
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Hydrogen Bonding | Enhanced interactions with enzyme active sites due to electron-withdrawing nature of -CF₃ |
| Lipophilicity | Increased membrane permeability leading to improved bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
